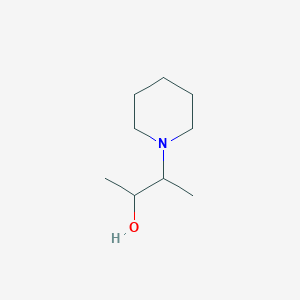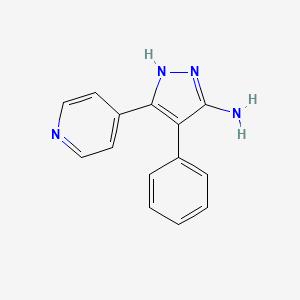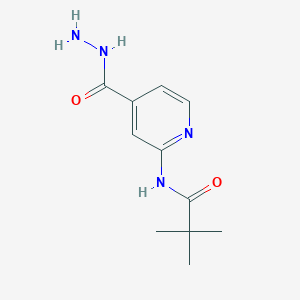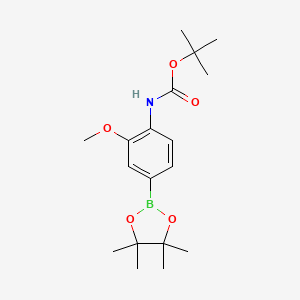
3-(Piperidin-1-yl)butan-2-ol
Descripción general
Descripción
Binding Interactions and Antagonistic Properties
The compound 3-(Piperidin-1-yl)butan-2-ol and its derivatives have been studied for their potential as human CCR5 antagonists. A pharmacophore model and a human CCR5 receptor docking model were developed to understand the binding interactions of these compounds. Site-directed mutagenesis experiments confirmed the binding site within a cavity near the extracellular surface formed by transmembrane helices, which is distinct from other known antiviral agents binding sites .
Molecular Structure and Vibrational Analysis
Vibrational spectra studies using Fourier-Transform Infrared and Raman spectroscopy have been conducted on related compounds. The vibrational wavenumbers were computed using both HF and DFT methods, and the geometrical parameters were found to be consistent with XRD data. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against adenosine A2A, indicating potential as antidyskinetic agents . Another study on a similar molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, used HF and DFT methods to determine the molecular structure and vibrational frequencies, identifying five different stable conformers .
Synthesis and Enantioselectivity
An efficient chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol was developed, which is an intermediate for (R)-arimoclomol. This synthesis involved lipases and various ionic liquids, optimizing reaction parameters for high conversion and enantiomeric excess . Another process for synthesizing a key intermediate of repaglinide was optimized, involving nucleophilic substitution, Grignard reaction, reduction, and resolution, with the advantage of racemization of the undesired enantiomer .
Electrophilic Substitution and Dethioacetalization
The preparation and electrophilic substitution of 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine were studied, leading to the conversion of semicyclic dithioacetals into carbonyl compounds. This process involved selective cleavage of C-S bonds using specific reagents .
Crystal Structure and Quantum Chemical Studies
A novel compound with the piperidin-1-yl moiety was synthesized and its crystal structure was determined by X-ray crystallography. The study included molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis using DFT methods. The stability of the molecule was analyzed using natural bond orbital analysis, and local reactivity descriptors were calculated to identify chemically reactive sites .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
3-(Piperidin-1-yl)butan-2-ol and its derivatives are involved in various synthesis processes and have notable pharmacological properties. For instance, derivatives such as trihexyphenidyl, biperiden, and others are used in medicinal chemistry (Vardanyan, 2018).
Crystal Structure Analysis
In-depth crystal structure analysis of compounds containing 3-(Piperidin-1-yl)butan-2-ol has been conducted. These studies help in understanding the molecular configuration and properties of such compounds (Gzella, Wrzeciono, & Pöppel, 1999).
Novel Synthesis Methods
Innovative methods for synthesizing compounds with 3-(Piperidin-1-yl)butan-2-ol as a component have been developed. These methods provide more efficient ways to produce compounds of interest in large quantities for medicinal applications (Smaliy et al., 2011).
Chemo-Enzymatic Synthesis
Chemo-enzymatic synthesis involving 3-(Piperidin-1-yl)butan-2-ol is an area of research, providing insights into creating enantiopure intermediates for various pharmaceutical applications (Banoth et al., 2012).
Role in Antifungal Agents
Compounds containing 3-(Piperidin-1-yl)butan-2-ol have been studied for their potential role in antifungal agents. The structure-activity relationships of these compounds are crucial for developing effective treatments (Upadhayaya et al., 2004).
Applications in Organic Synthesis
The role of 3-(Piperidin-1-yl)butan-2-ol in organic synthesis, particularly in creating structurally complex and pharmacologically relevant compounds, has been explored (Millet & Baudoin, 2015).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of “3-(Piperidin-1-yl)butan-2-ol” and other piperidine derivatives could involve further exploration of their potential applications in drug discovery and development .
Mecanismo De Acción
Target of Action
Compounds with a piperidine nucleus are utilized in different therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its intended therapeutic application. For example, some piperidine derivatives act as competitive antagonists of acetylcholine at cholinergic receptors .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. For example, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .
Pharmacokinetics
The ADME properties of piperidine derivatives can vary widely depending on the specific compound. Piperidine is a common fragment in many pharmaceuticals, suggesting that compounds containing this moiety can often be well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of piperidine derivatives can vary widely. For example, some piperidine derivatives have been found to exhibit antioxidant action, while others have been found to have antidepressant-like effects .
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by a variety of environmental factors. For example, the compound should be stored in a cool, well-ventilated area, protected from moisture and other environmental factors that could compromise its stability and performance .
Propiedades
IUPAC Name |
3-piperidin-1-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(9(2)11)10-6-4-3-5-7-10/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGJKFMVCXTIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591040 | |
| Record name | 3-(Piperidin-1-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1088238-06-5 | |
| Record name | 3-(Piperidin-1-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)










